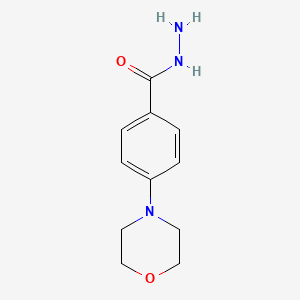

4-Morpholinobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-13-11(15)9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYRBPURDTXBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281556 | |

| Record name | 4-(4-Morpholinyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135282-82-4 | |

| Record name | 4-(4-Morpholinyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Morpholinyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinobenzohydrazide: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Morpholinobenzohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document delves into its physicochemical properties, provides a detailed synthesis protocol, and explores its known and potential biological activities. Drawing from established scientific literature and predictive methodologies, this guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. We will explore the synthesis of this core scaffold, its characterization through spectral analysis, and the mechanistic insights into the biological activities of its derivatives, particularly in the antimicrobial domain.

Introduction

This compound is a synthetic organic molecule that incorporates a morpholine ring and a benzohydrazide functional group. The morpholine moiety, a common heterocycle in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The benzohydrazide core, on the other hand, is a versatile scaffold that has been extensively utilized in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antitubercular, and anticancer properties.[1] The combination of these two pharmacophores in this compound makes it an attractive starting point for the design and synthesis of novel drug candidates. This guide will provide a detailed exploration of the fundamental properties and synthesis of this compound, laying the groundwork for its further investigation and application in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of experimentally determined data for this compound, the following table includes both reported data for closely related analogs and predicted values generated using established computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Calculated |

| Molecular Weight | 221.26 g/mol | Calculated |

| Appearance | Off-white to light yellow powder | [2] |

| CAS Number | 1135282-82-4 | [2] |

| Melting Point | Not Reported. (For 4-(morpholin-4-yl)-3-nitrobenzohydrazide: 132 °C with decomposition) | [3] |

| Solubility | Soluble in DMSO and Methanol. Predicted to have moderate aqueous solubility. | General knowledge for similar structures |

| Predicted logP | 0.8 - 1.5 | Prediction based on molecular structure[4][5] |

| Predicted pKa | Basic pKa (morpholine nitrogen) ~7.5-8.5; Acidic pKa (hydrazide N-H) ~12-13 | Prediction based on functional groups[4][5] |

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar benzohydrazide derivatives.[1][6]

Synthetic Workflow

Experimental Protocol

Step 1: Synthesis of 4-Morpholinobenzoic Acid

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid (4-morpholinobenzonitrile) by filtration and wash with water.

-

To the crude 4-morpholinobenzonitrile, add a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol.

-

Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid 4-morpholinobenzoic acid by filtration, wash with water, and dry.

Step 2: Synthesis of 4-Morpholinobenzoyl Chloride

-

Suspend 4-morpholinobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture for 2-3 hours until a clear solution is obtained.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-morpholinobenzoyl chloride, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude 4-morpholinobenzoyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2.0 eq) in THF to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectral Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the morpholine ring, the aromatic ring, and the hydrazide group.

-

Morpholine Protons: Two multiplets are expected for the morpholine ring protons. The protons adjacent to the nitrogen atom (N-CH₂) will appear as a triplet around 3.2-3.4 ppm, while the protons adjacent to the oxygen atom (O-CH₂) will appear as a triplet at a slightly downfield region, around 3.7-3.9 ppm.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system. Two doublets are expected in the aromatic region (6.8-8.0 ppm). The protons ortho to the morpholine group are expected to be more shielded and appear upfield (around 6.9-7.1 ppm), while the protons ortho to the hydrazide group will be more deshielded and appear downfield (around 7.7-7.9 ppm).

-

Hydrazide Protons: The N-H protons of the hydrazide moiety are expected to appear as broad singlets. The -NH- proton is typically found in the range of 9.0-10.0 ppm, and the terminal -NH₂ protons are expected between 4.0-5.0 ppm. These signals are often exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Morpholine Carbons: The carbon atoms of the morpholine ring are expected to show two signals. The carbons adjacent to the nitrogen (N-CH₂) will appear around 45-50 ppm, and the carbons adjacent to the oxygen (O-CH₂) will be found further downfield, around 65-70 ppm.

-

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the morpholine nitrogen will be significantly shielded and appear around 150-155 ppm. The carbon bearing the hydrazide group will be found around 125-130 ppm. The remaining aromatic carbons will resonate in the typical range of 110-130 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of 165-170 ppm.

Predicted IR Spectrum

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretch (asymmetric and symmetric) | Hydrazide (-NH₂) |

| 3150-3250 | N-H stretch | Hydrazide (-NH-) |

| 2850-2960 | C-H stretch | Morpholine (aliphatic) |

| 1640-1680 | C=O stretch (Amide I) | Hydrazide |

| 1580-1620 | C=C stretch | Aromatic ring |

| 1500-1550 | N-H bend (Amide II) | Hydrazide |

| 1110-1130 | C-O-C stretch | Morpholine |

Biological Activity and Mechanism of Action

While this compound itself has not been extensively studied for its biological activities, its derivatives have shown significant promise, particularly as antimicrobial agents. The hydrazide moiety is a key pharmacophore in several clinically used drugs, and its derivatives are known to exhibit a broad spectrum of biological activities.

Antimicrobial Activity of Derivatives

Numerous studies have reported the synthesis of this compound derivatives and their evaluation as antibacterial and antifungal agents. These derivatives are often synthesized by condensing the terminal amino group of the hydrazide with various aldehydes or ketones to form hydrazones. The resulting Schiff bases have shown activity against a range of pathogenic bacteria and fungi.[1] For instance, certain derivatives have demonstrated significant activity against Gram-positive bacteria.[3]

The morpholine ring is also known to contribute to the antimicrobial activity of compounds, potentially by enhancing their solubility and ability to interact with biological targets.[3]

Potential Mechanism of Action

The precise mechanism of action for this compound and its derivatives is not fully elucidated. However, based on the known mechanisms of related hydrazide and morpholine-containing compounds, several potential targets can be proposed.

Hydrazide-containing compounds are known to interfere with various essential cellular processes in bacteria. Some proposed mechanisms include:

-

Inhibition of Mycolic Acid Synthesis: This is a well-established mechanism for the antitubercular drug isoniazid, a hydrazide derivative.

-

Inhibition of DNA Gyrase: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

-

Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions required for the activity of various bacterial enzymes.

The morpholine group may contribute to the overall activity by improving the compound's ability to penetrate the bacterial cell wall and reach its intracellular target.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling hydrazide and aromatic amine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hydrazine derivatives, in general, are known to have potential toxicity, and some are considered carcinogenic.[4][5] Therefore, it is crucial to minimize exposure and handle these compounds with care.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of the biological potential of its derivatives. While further experimental validation of its physicochemical and biological properties is warranted, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising compound. The continued investigation of this compound and its analogs is likely to yield new and effective therapeutic agents in the ongoing battle against infectious diseases and other health challenges.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinobenzohydrazide

Introduction: The Significance of 4-Morpholinobenzohydrazide

This compound is a multifaceted organic molecule characterized by a benzohydrazide core substituted with a morpholine ring at the para position of the phenyl group. This compound, and the broader class of hydrazides, are of significant interest to the pharmaceutical and materials science communities. Hydrazides are recognized as versatile intermediates in the synthesis of a wide array of heterocyclic compounds and are known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The morpholine moiety is also a well-established pharmacophore, known to enhance the antimicrobial and antimycobacterial activity of parent compounds.[2]

Given its potential applications, the unambiguous confirmation of the molecular structure of this compound is a critical prerequisite for any research and development endeavor. This guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required to elucidate and confirm the structure of this compound, grounded in the principles of scientific integrity and field-proven expertise.

The Strategic Approach to Structure Elucidation

The elucidation of a molecular structure is a systematic process of gathering and interpreting evidence from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. For this compound, a combination of spectroscopic and spectrometric methods is essential. The logical workflow for this process is outlined below.

References

An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzohydrazide and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-morpholinobenzohydrazide and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical transformations involved. By integrating established and contemporary synthetic routes, this paper serves as a practical resource for the efficient and reliable preparation of this versatile scaffold and its analogs, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. The incorporation of a morpholine ring, a common motif in drug design, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The benzohydrazide moiety, on the other hand, is a versatile functional group that serves as a cornerstone for the synthesis of a wide array of heterocyclic derivatives.[1] This combination has led to the development of compounds with significant biological potential.

The hydrazide-hydrazone linkage (-CONH-N=CH-) in derivatives of this compound is a key pharmacophore that has been associated with a range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[2][4] Furthermore, the core structure can be readily modified to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, making it an attractive starting point for drug discovery programs. This guide will explore the fundamental synthesis of the parent this compound and then elaborate on the preparation of its most common and biologically relevant derivatives.

Core Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from readily available starting materials. The two most common and reliable pathways start from either 4-morpholinobenzoic acid or 4-chlorobenzonitrile. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: From 4-Morpholinobenzoic Acid

This is a classic and widely adopted route that involves the esterification of 4-morpholinobenzoic acid followed by hydrazinolysis. This method is favored for its generally high yields and straightforward procedures.

Diagram of Synthesis Pathway A:

Caption: Synthesis of this compound from 4-Morpholinobenzoic Acid.

Experimental Protocol: Synthesis of this compound via Pathway A

-

Step 1: Esterification of 4-Morpholinobenzoic Acid

-

To a solution of 4-morpholinobenzoic acid (1 eq.) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, methyl 4-morpholinobenzoate, is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for higher purity.[2][5]

-

-

Step 2: Hydrazinolysis of Methyl 4-Morpholinobenzoate

-

Suspend methyl 4-morpholinobenzoate (1 eq.) in ethanol (10 volumes).

-

Add hydrazine hydrate (80-99%, 2-3 eq.) to the suspension.

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The white precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.[2][6]

-

Causality Behind Experimental Choices:

-

The use of excess methanol in the esterification step drives the equilibrium towards the product side, maximizing the yield of the ester. Sulfuric acid acts as a catalyst for this Fischer esterification.

-

In the hydrazinolysis step, an excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide. Ethanol is a suitable solvent as it dissolves the ester to some extent and is compatible with the reaction conditions.

Pathway B: From 4-Chlorobenzonitrile

Diagram of Synthesis Pathway B:

Caption: Synthesis of this compound from 4-Chlorobenzonitrile.

Experimental Protocol: Synthesis of this compound via Pathway B

-

Step 1: Synthesis of 4-Morpholinobenzonitrile

-

A mixture of 4-chlorobenzonitrile (1 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.) in a suitable solvent like DMF or DMSO is heated at reflux for 12-24 hours.

-

The reaction is monitored by TLC. After completion, the mixture is cooled and poured into ice-cold water.

-

The precipitated product is filtered, washed with water, and recrystallized from ethanol.[1]

-

-

Step 2: Hydrolysis to 4-Morpholinobenzoic Acid

-

The 4-morpholinobenzonitrile (1 eq.) is refluxed in an aqueous solution of sodium hydroxide (20-30%) for 6-8 hours.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 4-5.

-

The precipitated 4-morpholinobenzoic acid is filtered, washed with water, and dried.[1]

-

-

Step 3: Formation of 4-Morpholinobenzoyl Chloride

-

A mixture of 4-morpholinobenzoic acid (1 eq.) and thionyl chloride (2-3 eq.) is refluxed for 2-3 hours.

-

Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-morpholinobenzoyl chloride, which is often used in the next step without further purification.[1]

-

-

Step 4: Reaction with Hydrazine Hydrate

-

The crude 4-morpholinobenzoyl chloride is dissolved in a dry aprotic solvent like THF.

-

This solution is added dropwise to a stirred solution of hydrazine hydrate (2 eq.) in THF at 0°C.

-

The reaction mixture is then stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is treated with cold water.

-

The solid product, this compound, is filtered, washed with water, and recrystallized from ethanol.[1]

-

Synthesis of this compound Derivatives

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives. The primary amino group of the hydrazide is a nucleophilic center that readily reacts with various electrophiles.

Schiff Bases (Hydrazones)

The condensation reaction between this compound and various aldehydes or ketones is one of the most straightforward methods to generate a diverse library of derivatives. These Schiff bases, or hydrazones, are known to possess a wide range of biological activities.[4][7]

General Reaction Scheme:

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocol: General Synthesis of Schiff Bases

-

Dissolve this compound (1 eq.) in ethanol or methanol.

-

Add the corresponding aldehyde or ketone (1 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.[4][8]

Table 1: Examples of Synthesized Schiff Bases and their Reported Activities

| Derivative | Aldehyde/Ketone Reactant | Reported Biological Activity | Reference |

| (E)-N'-(4-chlorobenzylidene)-4-morpholinobenzohydrazide | 4-Chlorobenzaldehyde | Antimicrobial | [4] |

| (E)-4-morpholino-N'-(4-nitrobenzylidene)benzohydrazide | 4-Nitrobenzaldehyde | Antibacterial | [1] |

| (E)-N'-(2-hydroxybenzylidene)-4-morpholinobenzohydrazide | Salicylaldehyde | Anticancer | [9] |

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocyclic compounds that can be synthesized from this compound. These derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[3][10][11] A common method involves the cyclization of an N-acylhydrazone intermediate or direct cyclization with a carboxylic acid derivative.

General Reaction Scheme for Oxidative Cyclization:

Caption: Synthesis of 1,3,4-Oxadiazoles via oxidative cyclization of Schiff bases.

Experimental Protocol: Synthesis of 2-(4-Morpholinophenyl)-5-aryl-1,3,4-oxadiazoles

-

Synthesize the corresponding Schiff base from this compound and an aromatic aldehyde as described in section 3.1.

-

To a solution of the Schiff base (1 eq.) in a suitable solvent like glacial acetic acid, add an oxidizing agent such as iodine (1.2 eq.) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water containing sodium thiosulfate (to quench excess iodine).

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 1,3,4-oxadiazole derivative.[12]

Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-established pharmacophores with a wide range of biological activities.[13][14] The synthesis of pyrazole derivatives from this compound typically involves the reaction with 1,3-dicarbonyl compounds or their equivalents.

General Reaction Scheme:

Caption: General synthesis of Pyrazoles from this compound.

Experimental Protocol: General Synthesis of Pyrazoles

-

A mixture of this compound (1 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 eq.) in glacial acetic acid is refluxed for 6-10 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

The solid product that separates out is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol.[15][16]

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The synthetic pathways detailed in this guide are robust and can be readily implemented in a standard laboratory setting. The straightforward derivatization of the hydrazide moiety allows for the creation of a vast chemical space of novel compounds, particularly Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The established biological significance of these derivatives underscores the importance of the this compound scaffold as a starting point for the development of new therapeutic agents. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

The Morpholine Motif: A Privileged Scaffold in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a testament to this principle.[1][2] Its prevalence in a vast array of biologically active compounds is not coincidental but rather a consequence of its unique physicochemical properties. The presence of the ether oxygen reduces the basicity of the nitrogen atom, influencing the molecule's pKa and leading to favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[3][4] This guide provides a comprehensive exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

I. The Spectrum of Biological Activity: From Anticancer to Neuroprotection

The versatility of the morpholine scaffold has been harnessed to develop compounds with a wide range of pharmacological effects.[5][6] This section will explore the most significant areas of biological activity, supported by mechanistic insights and quantitative data.

A. Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting critical pathways involved in cell proliferation, survival, and angiogenesis.[6][7]

Mechanism of Action: Inhibition of Kinase Signaling

A primary mechanism by which morpholine-containing compounds exert their anticancer effects is through the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases, thereby blocking their activity.[10]

Case Study: Gefitinib

Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[11] It selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[5][12] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties, contributing to its oral bioavailability.[7] By blocking EGFR signaling, Gefitinib inhibits downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt, leading to reduced tumor cell proliferation and induction of apoptosis.[5][13]

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| AK-10 | Tubulin | A549 (Lung) | 8.55 | [7] |

| MCF-7 (Breast) | 3.15 | [7] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 | [7] | ||

| Compound 10e | mTOR | A549 (Lung) | 0.033 | [14] |

| Compound 24 | bCA-II | - | 14.68 | [15] |

| Gefitinib | EGFR | Various | Varies | [11] |

B. Antibacterial Activity: A Novel Mechanism of Protein Synthesis Inhibition

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. Morpholine-containing compounds, particularly the oxazolidinone class, have provided a significant breakthrough in this area.

Mechanism of Action: Targeting the Bacterial Ribosome

Linezolid, the first clinically approved oxazolidinone antibiotic, contains a morpholine ring that is crucial for its activity and metabolic profile.[1] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][16] This unique mechanism of action makes it effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[17][18]

Case Study: Linezolid

The morpholine ring in Linezolid undergoes oxidation to form two inactive metabolites, which is a key part of its metabolic pathway.[1] Its ability to inhibit protein synthesis at a very early stage is a key advantage, and resistance development is relatively slow.[16]

Quantitative Data: Antibacterial Activity of Morpholine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Streptococci | 0.5 - 4 | [16] |

| Enterococci | 0.5 - 4 | [16] | |

| Staphylococci | 0.5 - 4 | [16] | |

| Compound 12 | S. aureus | 25 | [5] |

| E. coli | 29 | [5] |

C. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Morpholine derivatives have also been successfully developed as antifungal agents, primarily for topical applications.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Amorolfine and Fenpropimorph are two notable examples of morpholine-based antifungals.[2][12] They act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[12][19] Amorolfine specifically inhibits two enzymes: Δ14-reductase and Δ7-Δ8-isomerase.[8][12] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's integrity and leading to cell death.[12]

Case Study: Amorolfine

Amorolfine is widely used as a topical treatment for onychomycosis (fungal nail infections).[2] Its morpholine structure is essential for its antifungal activity. The disruption of the fungal cell membrane makes it a fungicidal agent against a broad spectrum of fungi.[19]

Quantitative Data: Antifungal Activity of Morpholine Derivatives

| Compound | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| Sila-analogue 24 | C. albicans | 0.2 | 0.5 | [20] |

| C. neoformans | 0.1 | 0.25 | [20] | |

| Compound 12 | C. albicans | - | 20 | [5] |

| A. niger | - | 40 | [5] | |

| Compound A14 | C. glabrata | - | ≤ 0.0313 | [21] |

D. Anti-inflammatory Activity: Modulating Inflammatory Mediators

The anti-inflammatory properties of morpholine-containing compounds have been investigated, with many derivatives showing promising activity.

Mechanism of Action: Inhibition of Inflammatory Enzymes

One of the key mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[22] Some morpholine derivatives have also been shown to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[23]

Quantitative Data: Anti-inflammatory Activity of Morpholine Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 4c | BSA Denaturation | 25.31 | [24] |

| Compound 4d | BSA Denaturation | 26.33 | [24] |

| Compound 4d (Thiazoline-2-thione) | BSA Denaturation | 21.9 (µg/mL) | [25] |

E. Neuroprotective Activity: Modulating Neurotransmitter Systems and Signaling Pathways

Morpholine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action: Diverse Targets in the CNS

The neuroprotective effects of morpholine-containing compounds are attributed to their ability to interact with various targets in the central nervous system (CNS). For instance, Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), which increases the concentration of norepinephrine in the synaptic cleft, a neurotransmitter implicated in mood and cognitive function.[1][26] Other morpholine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning.[3] Furthermore, the PI3K/Akt signaling pathway, which is also a target in cancer, plays a role in neuronal survival and is implicated in Alzheimer's disease.[27][28]

Case Study: Reboxetine

Reboxetine is used as an antidepressant and has shown potential neuroprotective effects.[11] Its morpholine structure is key to its selective inhibition of the norepinephrine transporter.[1][7]

Signaling Pathways in Alzheimer's Disease

Caption: Key signaling pathways implicated in Alzheimer's disease.

II. Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of morpholine-containing compounds relies on a suite of robust and standardized in vitro assays. This section provides detailed, step-by-step methodologies for key experiments.

A. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][29]

Experimental Workflow: MTT Assay

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine-containing test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[26]

-

Add 10 µL of the MTT stock solution to each well.[30]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[26]

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[26]

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][31]

Step-by-Step Protocol (Adapted from CLSI guidelines):

-

Inoculum Preparation:

-

Preparation of Antimicrobial Dilutions:

-

Inoculation:

-

Dilute the standardized inoculum in the broth medium.

-

Inoculate each well of the microtiter plate with the diluted inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-72 hours for fungi, depending on the organism.[10]

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

The results are interpreted as susceptible, intermediate, or resistant based on established breakpoints.

-

C. Enzyme Inhibition Assays: Acetylcholinesterase (AChE) Inhibition

This assay is used to screen for compounds that inhibit the activity of AChE, a key target in Alzheimer's disease therapy.[3]

Step-by-Step Protocol (Ellman's Method):

-

Reagent Preparation:

-

Prepare a solution of AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare a solution of the substrate, acetylthiocholine iodide.

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the morpholine-containing test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the acetylthiocholine substrate to each well.

-

-

Measurement and Analysis:

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product kinetically at 412 nm over a period of time.[16]

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the percent inhibition and the IC50 value of the test compound.

-

III. Synthesis of Bioactive Morpholine-Containing Compounds

The facile synthesis of the morpholine ring and its derivatives has contributed to its widespread use in medicinal chemistry.[18] A brief overview of common synthetic strategies is presented here.

A common and efficient method for the synthesis of the morpholine core involves the cyclization of β-amino alcohols. For example, the synthesis of the antidepressant drug Reboxetine involves the construction of the morpholine ring from a chiral amino alcohol precursor.[18][30] Other methods include the reaction of diethanolamine with a dehydrating agent or the alkylation of a pre-formed morpholine ring. The synthesis of Amorolfine, for instance, can be achieved through the reductive amination of a suitable ketone with cis-2,6-dimethylmorpholine.[17][34]

Conclusion

The morpholine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic accessibility, have enabled the development of a diverse range of clinically successful drugs and promising therapeutic candidates. The continued exploration of novel morpholine derivatives and their biological activities holds immense potential for addressing unmet medical needs in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This guide has provided a comprehensive overview of the biological activities of morpholine-containing compounds, their mechanisms of action, and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. Reboxetine - Wikipedia [en.wikipedia.org]

- 2. Amorolfine - Wikipedia [en.wikipedia.org]

- 3. attogene.com [attogene.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of noradrenergic transmission by reboxetine is beneficial for a mouse model of progressive parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 14. bosterbio.com [bosterbio.com]

- 15. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. WO2013097629A1 - Preparation method of amorolfine hydrochloride - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. japsonline.com [japsonline.com]

- 25. mdpi.com [mdpi.com]

- 26. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 27. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]

- 29. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. journals.asm.org [journals.asm.org]

- 32. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Discovery of Novel Hydrazide Compounds

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the emergence of drug resistance and the need for safer, more effective treatments.[1] Within this context, the hydrazide functional group (R-CO-NH-NR¹R²) has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets.[1][2][3] Hydrazides and their derivatives, particularly hydrazones, are renowned for their extensive spectrum of pharmacological activities, including antimicrobial, antitumor, anticonvulsant, anti-inflammatory, and antidepressant properties.[1][4][5][6]

The clinical success of hydrazide-based drugs, such as the antitubercular agent Isoniazid and the antidepressant Iproniazid, validates the therapeutic potential of this chemical class.[4][7][8] These compounds serve as foundational examples, demonstrating that the N-N linkage within an acyl framework is a key structural motif for biological activity.[9] This guide provides an in-depth exploration of the discovery pipeline for novel hydrazide compounds, designed for researchers, scientists, and drug development professionals. We will dissect the process from initial synthesis and structural validation to biological screening, emphasizing the causal logic behind experimental choices and the self-validating nature of robust scientific protocols.

Part 1: Synthetic Strategies for Hydrazide Scaffolds

The synthetic versatility of hydrazides is the cornerstone of their utility in drug discovery. The ease with which both the acyl (R-CO) and the hydrazine (-NH-NR¹R²) moieties can be modified allows for the rapid generation of large, diverse chemical libraries for screening.

The Conventional Workhorse: Synthesis from Carboxylic Acid Derivatives

The most prevalent and reliable method for synthesizing hydrazides involves the nucleophilic acyl substitution of a carboxylic acid derivative with hydrazine.[1][10]

Causality of the Reaction: This pathway is highly efficient because common starting materials like esters, acyl chlorides, and anhydrides contain a good leaving group (-OR, -Cl, -OCOR). This makes the carbonyl carbon highly electrophilic and thus susceptible to attack by the nucleophilic nitrogen atom of hydrazine hydrate. The reaction typically proceeds to completion with high yields, forming a stable amide-like bond.

Experimental Protocol: Synthesis of a Hydrazide from a Methyl Ester

Objective: To synthesize a generic aroyl hydrazide from its corresponding methyl ester.

Materials:

-

Methyl Benzoate (or other methyl ester) (1.0 eq)

-

Hydrazine Hydrate (N₂H₄·H₂O), 80% solution (5.0 eq)

-

Ethanol (as solvent)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Beakers, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl ester (e.g., 10 mmol) in 30 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (50 mmol) dropwise at room temperature. The large excess of hydrazine drives the reaction equilibrium towards the product.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting ester. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold distilled water. A white precipitate of the hydrazide product should form.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove excess hydrazine hydrate. The product is then dried. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[1]

Expanding Chemical Diversity: The Hydrazide-to-Hydrazone Conversion

Hydrazides are powerful intermediates, most notably for the synthesis of hydrazones. The condensation of a hydrazide with an aldehyde or ketone introduces a new point of diversity and yields the azomethine group (-NHN=CH-), a recognized pharmacophore crucial for the biological activity of many compounds.[4][6]

Experimental Protocol: Synthesis of a Hydrazone

Objective: To synthesize a hydrazone from a previously synthesized hydrazide and an aromatic aldehyde.

Materials:

-

Aroyl Hydrazide (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reaction vessel, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the hydrazide (5 mmol) in 20 mL of ethanol in a flask. Gentle warming may be required.

-

Addition of Aldehyde: To this solution, add the aldehyde (5 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration step of the condensation, accelerating the formation of the C=N double bond.

-

Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours.[11] The formation of a precipitate often indicates product formation.

-

Monitoring: Monitor the reaction via TLC as described previously.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid hydrazone product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol or a similar solvent typically yields a pure product.[12]

Modern and Green Synthetic Approaches

While conventional methods are robust, modern chemistry trends towards more sustainable and efficient processes.

-

Microwave-Assisted Synthesis: Utilizes microwave radiation to rapidly heat the reaction, significantly reducing reaction times from hours to minutes while often improving yields.[13]

-

Solvent-Free Grinding: In this mechanochemical approach, solid reactants are ground together, sometimes with a catalytic amount of a liquid, to initiate the reaction. This method is environmentally friendly and highly efficient.[14]

Visualization: Synthetic Workflow

The following diagram illustrates the primary pathways for generating hydrazide and hydrazone libraries.

Caption: General synthetic routes to hydrazides and hydrazones.

Part 2: Structural Characterization and Validation

Unambiguous confirmation of a compound's chemical structure is a non-negotiable prerequisite in drug discovery. It provides the foundation for understanding structure-activity relationships (SAR) and ensures the reproducibility of biological data. A combination of spectroscopic techniques is employed for this purpose.[15]

Key Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for the rapid identification of key functional groups. For hydrazides, characteristic absorption bands include a sharp C=O (carbonyl) stretch around 1650-1750 cm⁻¹ and N-H (amine) stretching vibrations between 3300-3500 cm⁻¹. Upon conversion to a hydrazone, the appearance of a C=N (imine) stretch at 1580-1640 cm⁻¹ provides strong evidence of a successful reaction.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.

-

¹H NMR: Maps the hydrogen atoms in the molecule. Key signals for a hydrazide-hydrazone include the amide proton (NH-CO), which resonates significantly downfield (δ 10.0-12.0 ppm), and the azomethine proton (N=CH), which appears as a sharp singlet around δ 8.0-9.0 ppm.[15][17]

-

¹³C NMR: Identifies all unique carbon environments. The carbonyl carbon (C=O) and the imine carbon (C=N) have characteristic chemical shifts that confirm the core structure.[9][18]

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio. The presence of the molecular ion peak [M]⁺ corresponding to the calculated molecular weight is definitive proof of the compound's identity.[9][16]

Data Presentation: A Comparative Summary

The table below summarizes the expected spectroscopic data for a hypothetical hydrazide and its corresponding hydrazone derivative, illustrating the key changes observed during characterization.

| Technique | Hypothetical Hydrazide (Benzhydrazide) | Hypothetical Hydrazone (N'-(benzylidene)benzohydrazide) | Causality of Change |

| FT-IR (cm⁻¹) | ~3300 (N-H), ~1660 (C=O) | ~3250 (N-H), ~1650 (C=O), ~1610 (C=N) | Formation of the imine (C=N) bond from the primary amine of the hydrazide. |

| ¹H NMR (δ ppm) | ~10.0 (s, 1H, -CONH -), ~4.5 (s, 2H, -NH₂ ), 7.4-7.8 (m, 5H, Ar-H) | ~11.8 (s, 1H, -CONH -), ~8.5 (s, 1H, -N=CH-) , 7.4-8.0 (m, 10H, Ar-H) | The -NH₂ protons are replaced by the single azomethine (-N=CH-) proton. |

| Mass Spec (m/z) | 136 [M]⁺ | 224 [M]⁺ | The molecular weight increases by the mass of the added benzaldehyde fragment minus water. |

Part 3: Screening for Biological Activity

With a library of structurally validated hydrazide and hydrazone compounds, the next phase is to screen for biological activity. The broad therapeutic potential of this class necessitates a multi-pronged approach using established in vitro assays.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens is a global health crisis, making the search for new antimicrobial agents a priority.[7] Hydrazones have consistently shown promising antibacterial and antifungal activities.[1][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantitatively determine the lowest concentration of a novel compound that inhibits the visible growth of a microorganism.

Principle: This protocol uses a two-fold serial dilution method in a 96-well microtiter plate. The assay is self-validating through the inclusion of positive (known antibiotic), negative (no compound), and sterility (no bacteria) controls.

Materials:

-

Synthesized hydrazone compounds (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., Gentamycin) as a positive control[11]

-

Resazurin dye (as a viability indicator)

Procedure:

-

Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.

-

Compound Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this serial dilution across the row to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Discard the final 100 µL from the last well.

-

Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Dilute this suspension in MHB and add 10 µL to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: A row with a standard antibiotic instead of the test compound.

-

Negative Control (Growth Control): A well containing bacteria and media with DMSO (vehicle) but no compound.

-

Sterility Control: A well with media only, to check for contamination.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration at which no visible turbidity (bacterial growth) is observed. For clearer results, 10 µL of resazurin can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[11]

Antitumor Activity Screening

Many hydrazide-hydrazone derivatives have been investigated for their ability to inhibit the proliferation of cancer cells.[9][14][19]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity (and thus viability) of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of pure DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting viability versus compound concentration.[14]

Visualization: Biological Screening Workflow

This diagram outlines a typical workflow for screening a compound library to identify bioactive hits.

Caption: High-level workflow for in vitro biological screening.

Conclusion and Future Directions

The discovery of novel hydrazide compounds represents a vibrant and productive field within medicinal chemistry. This guide has outlined the integrated workflow, beginning with versatile and robust synthetic strategies that allow for the creation of diverse chemical libraries. We have underscored the critical importance of rigorous, multi-technique spectroscopic analysis for unambiguous structural validation, which forms the bedrock of credible structure-activity relationship studies. Finally, we have detailed standardized in vitro protocols for assessing the antimicrobial and antitumor potential of these novel compounds.

The future of hydrazide discovery will increasingly integrate computational tools. In silico methods such as molecular docking can predict how these compounds might bind to specific enzyme targets, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize candidates with favorable drug-like properties early in the discovery process.[14][20] By combining the proven synthetic tractability of the hydrazide scaffold with modern screening and computational methodologies, the scientific community is well-equipped to continue developing this remarkable class of compounds into next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. A systematic review on the synthesis and biological activity of hydrazide derivatives. [ipindexing.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. psvmkendra.com [psvmkendra.com]

- 16. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]

- 17. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. [PDF] Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity | Semantic Scholar [semanticscholar.org]

- 20. Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors - PMC [pmc.ncbi.nlm.nih.gov]

4-Morpholinobenzohydrazide: A Comprehensive Technical Guide for Researchers

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Morpholinobenzohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, and potential therapeutic applications, with a particular focus on its antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundation for further investigation and application of this versatile molecule.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 4-(morpholin-4-yl)benzohydrazide | N/A |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Inferred |

| Molecular Weight | 221.26 g/mol | Inferred |

| Appearance | Crystalline solid | [1] |

| Melting Point | 130°C | [1] |

| Solubility | Soluble in ethanol | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of morpholine and 4-chloro-benzonitrile.[1] The resulting 4-(morpholin-4-yl)benzonitrile is then hydrolyzed to form 4-(morpholin-4-yl)benzoic acid.[1] Subsequent treatment with thionyl chloride yields 4-(morpholin-4-yl)benzoyl chloride.[1] The final step involves the reaction of the benzoyl chloride derivative with hydrazine hydrate to produce this compound.[1]

Experimental Protocol: Synthesis of 4-(morpholin-4-yl) benzohydrazide

Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile

-

In a round-bottom flask, combine morpholine and 4-chloro-benzonitrile.

-

Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization.

Step 2: Synthesis of 4-(morpholin-4-yl)benzoic acid

-

Treat the 4-(morpholin-4-yl)benzonitrile from Step 1 with a solution of sodium hydroxide.

-

Heat the mixture to facilitate hydrolysis.

-

After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

-

Filter and wash the solid to obtain 4-(morpholin-4-yl)benzoic acid.

Step 3: Synthesis of 4-(morpholin-4-yl)benzoyl chloride

-

In a flask equipped with a reflux condenser, add 4-(morpholin-4-yl)benzoic acid from Step 2.

-

Slowly add thionyl chloride to the flask.

-

Gently heat the mixture to initiate the reaction.

-

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.

Step 4: Synthesis of 4-(morpholin-4-yl)benzohydrazide

-

Dissolve the 4-(morpholin-4-yl)benzoyl chloride from Step 3 in a suitable solvent.

-

Slowly add hydrazine hydrate to the solution.

-

Stir the reaction mixture until the formation of the product is complete.

-

Isolate the 4-(morpholin-4-yl)benzohydrazide by filtration and purify by recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis pathway of this compound.

Potential Applications in Drug Development

The core structure of this compound, which combines a hydrazide skeleton with a morpholine ring, suggests significant potential for biological activity.[1] The hydrazide moiety is known for its antibacterial and antitubercular properties, while the morpholine ring has been associated with antibacterial, antimycobacterial, and antifungal activities.[1]

Antimicrobial Activity

Research has focused on synthesizing derivatives of this compound to enhance their antimicrobial efficacy.[1] The rationale is that these hydrazides could lead to higher intracellular concentrations of the drug, potentially overcoming resistance mechanisms that rely on reduced drug accumulation.[1]

A related compound, a semicarbazide derivative of 4-(morpholino-4-yl)-3-nitrobenzohydrazide containing a 4-bromophenyl moiety, has demonstrated notable antibacterial potential against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL.[2]

Antiglycation Activity

Derivatives of benzoylhydrazones have been investigated for their antiglycation activity, which is relevant to the management of diabetes.[3] Although this compound itself was not the primary focus of this specific study, the broader class of compounds shows promise in inhibiting the formation of advanced glycation end products (AGEs).[3]

Potential Signaling Pathway Involvement

Given its antimicrobial properties, this compound and its derivatives could potentially interfere with essential bacterial signaling pathways. One such hypothetical target could be cell wall synthesis or protein synthesis pathways.

Caption: Hypothetical mechanism of antimicrobial action.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the N-H stretch of the hydrazide, the C=O stretch of the amide, and the C-N and C-O stretches of the morpholine ring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the protons of the morpholine ring, and the N-H protons of the hydrazide group.[1]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[1] For instance, a related compound, 4-(morpholin-4-yl)benzoic acid, showed a molecular ion peak at m/z 206.29 (M+1).[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of new antimicrobial agents. Its synthesis is well-documented, and its chemical properties make it an attractive starting point for further derivatization and biological evaluation. Future research should focus on a more comprehensive evaluation of its biological activity profile and mechanism of action.

References

Physical and chemical characteristics of 4-Morpholinobenzohydrazide

An In-Depth Technical Guide to 4-Morpholinobenzohydrazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical characteristics, synthesis, analytical validation, and its emerging role as a versatile scaffold for creating novel therapeutic agents.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional organic molecule integrating a morpholine ring and a benzohydrazide core. This unique structural combination imparts a compelling set of properties, making it a valuable building block in synthetic chemistry. The morpholine moiety, a common feature in many approved drugs, is known to improve pharmacokinetic properties such as solubility and metabolic stability. The hydrazide group, on the other hand, is a reactive handle that allows for straightforward derivatization, enabling the exploration of vast chemical space.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties.[1] As the challenge of drug resistance continues to grow, scaffolds like this compound, which can be modified to generate new classes of antibiotics, are of paramount importance.[2][3][4] This guide serves as a foundational resource for scientists aiming to harness the potential of this promising molecule.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. These parameters dictate experimental conditions, from reaction setup to purification and formulation.

Identifiers and Molecular Structure

-

CAS Number : 1135282-82-4[8]

-

Molecular Formula : C₁₁H₁₅N₃O₂

-

SMILES : O=C(NN)c1ccc(N2CCOCC2)cc1

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. These values are critical for designing experimental protocols, including dissolution for in vitro assays and reaction condition selection.

| Property | Value | Source / Comment |

| Appearance | Off-white to light yellow powder | [8] |

| Melting Point | 282 °C | [1] |

| Molecular Weight | 221.26 g/mol | Calculated from formula |

| Solubility | Soluble in DMSO; sparingly soluble in hot ethanol; insoluble in water. | General characteristic for similar structures. |

| Purity | ≥ 98% | [8] |

| Storage | Store in a cool, dry place away from light. | Standard for hydrazide compounds. |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that is achievable in a standard organic chemistry laboratory. The causality behind the chosen reaction sequence is to build the molecule sequentially, starting from commercially available materials and introducing the key functional groups in a controlled manner.

Step-by-Step Synthesis Protocol

A common and reliable synthetic route starts with the nucleophilic aromatic substitution of 4-chlorobenzonitrile with morpholine, followed by hydrolysis, activation, and finally hydrazinolysis.[1]

-

Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile.

-

Rationale: To introduce the morpholine ring onto the benzene core. 4-chlorobenzonitrile is used as the electrophile, and morpholine acts as the nucleophile.

-

Procedure: A mixture of morpholine and 4-chlorobenzonitrile is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by extraction and purified.

-

-

Step 2: Synthesis of 4-(morpholin-4-yl)benzoic acid.

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which is a necessary precursor for the final hydrazide.

-

Procedure: The 4-(morpholin-4-yl)benzonitrile from Step 1 is treated with a strong base like sodium hydroxide under reflux conditions. Acidification of the reaction mixture precipitates the carboxylic acid product.[1]

-

-

Step 3: Synthesis of 4-(morpholin-4-yl)benzoyl chloride.

-

Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent reaction with hydrazine. Thionyl chloride is a common and effective reagent for this transformation.

-

Procedure: The benzoic acid derivative from Step 2 is reacted with thionyl chloride, often in an inert solvent. The excess thionyl chloride is removed under reduced pressure.[1]

-

-

Step 4: Synthesis of 4-(morpholin-4-yl)benzohydrazide.